molecular formula C11H10F3N3O2 B2459070 Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate CAS No. 2116553-72-9

Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate

Cat. No. B2459070
CAS RN: 2116553-72-9
M. Wt: 273.215
InChI Key: FTFAICFCAUXEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazolo-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo [4,3- a ]pyrimidines can also be used for the synthesis of [1,2,4]triazolo [1,5- a ]pyrimidines .

Future Directions

Triazoles, including Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate, have a wide range of applications as synthetic intermediates and promising pharmaceuticals . Therefore, the future directions in this field may involve the development of new biologically active entities for the rational design and development of new target-oriented triazole-based drugs for the treatment of multifunctional diseases .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to exhibit activities against various targets, including rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It is known that the interaction of similar compounds with their targets often results in changes in the activity of the target proteins, leading to downstream effects .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Pharmacokinetics

A compound with a similar structure was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest that the compound may have good bioavailability.

Result of Action

Compounds with a similar structure have been found to inhibit the growth and colony formation of certain cancer cells, induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Action Environment

The synthesis of similar compounds has been found to be influenced by reaction temperature . This suggests that environmental factors such as temperature may influence the synthesis and potentially the action of the compound.

properties

IUPAC Name

ethyl 2-[6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)5-8-15-9-4-3-7(11(12,13)14)6-17(9)16-8/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAICFCAUXEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C=C(C=CC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate

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